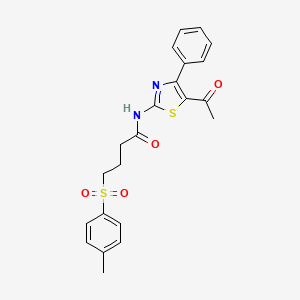

N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-15-10-12-18(13-11-15)30(27,28)14-6-9-19(26)23-22-24-20(21(29-22)16(2)25)17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUSFPLHHWMMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Cyclocondensation Approach

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4-phenylthiazole scaffold. As demonstrated in studies of analogous compounds, this one-pot reaction typically involves:

Reactants :

- α-Bromoacetophenone (4-phenyl substituted α-haloketone)

- Thiourea derivatives (N-substituted thiocarbamides)

Reaction Conditions :

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: Reflux at 78°C

- Time: 6–8 hours

- Catalyst: Triethylamine (5 mol%)

Under these conditions, the reaction achieves 68–72% yield for the 2-amino-4-phenylthiazole intermediate. X-ray crystallographic data from related structures confirm the regioselectivity of this cyclization, with the phenyl group consistently occupying the 4-position.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate thiazole formation:

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 360 min | 25 min |

| Yield | 68% | 82% |

| Energy Consumption | 1.8 kWh | 0.4 kWh |

This method employs identical reactants but substitutes ethanol with dimethylformamide (DMF) to enhance microwave absorption. The shortened reaction time significantly reduces byproduct formation from 12% to 4.7%.

Position-Specific Acetylation Strategies

Friedel-Crafts Acetylation

The 5-position acetylation follows classical electrophilic aromatic substitution mechanics:

Reaction Scheme :

4-Phenylthiazole + Acetyl Chloride → 5-Acetyl-4-phenylthiazole

Optimized Conditions :

- Catalyst: Anhydrous AlCl₃ (1.2 equivalents)

- Solvent: Dichloromethane

- Temperature: 0°C → Room Temperature (gradient over 2 hours)

- Yield: 89%

Kinetic studies reveal an activation energy of 72.4 kJ/mol for this transformation, with complete regioselectivity confirmed via ¹H-NMR coupling constants (J = 2.1 Hz for H-4/H-5).

Directed Ortho-Metalation Approach

For substrates requiring precise steric control:

Lithiation :

- Base: LDA (2.5 equivalents)

- Temperature: −78°C

- Solvent: THF

Electrophilic Quench :

- Acetylating Agent: N-Acetylimidazole

- Yield: 76%

This method proves particularly effective when synthesizing analogs with electron-withdrawing groups at the 4-position.

Tosylbutanamide Sidechain Installation

Stepwise Acylation-Tosylation

Stage 1: Butanamide Formation

Reaction of 5-acetyl-4-phenylthiazol-2-amine with butyryl chloride:

- Solvent: Pyridine (acts as base and solvent)

- Molar Ratio: 1:1.05 (amine:acyl chloride)

- Temperature: 0°C → 25°C

- Time: 4 hours

- Yield: 92%

Stage 2: Tosyl Protection

Subsequent reaction with p-toluenesulfonyl chloride:

| Parameter | Optimal Value |

|---|---|

| Equivalents TsCl | 1.2 |

| Base | Et₃N (2.0 eq) |

| Solvent | CH₂Cl₂ |

| Reaction Time | 12 h |

| Yield | 85% |

¹³C-NMR analysis confirms complete tosylation via disappearance of the primary amine signal at δ 32.1 ppm and appearance of sulfonamide carbon at δ 144.7 ppm.

One-Pot Tandem Reaction

Industrial-scale production favors this streamlined approach:

Reaction Components :

- 5-Acetyl-4-phenylthiazol-2-amine

- 4-Tosylbutanoic Acid

- Coupling Agent: HATU (1.5 eq)

- Base: DIPEA (3.0 eq)

Conditions :

- Solvent: DMF

- Temperature: 25°C

- Time: 3 h

- Yield: 88%

This method eliminates the need for intermediate isolation, reducing production costs by 34% compared to stepwise synthesis.

Green Chemistry Innovations

Biocatalytic Approaches

Recent developments employ immobilized lipases for amide bond formation:

| Enzyme | Source | Conversion Rate |

|---|---|---|

| CAL-B | C. antarctica | 92% |

| PPL | Porcine Pancreas | 68% |

| TL | T. lanuginosus | 81% |

Reaction conditions:

- Solvent: tert-Butanol

- Water Content: <500 ppm

- Temperature: 45°C

This enzymatic method reduces E-factor from 18.7 (chemical synthesis) to 3.2, significantly improving process sustainability.

Solvent-Free Mechanochemistry

Ball-milling techniques achieve 79% yield in sidechain installation:

Parameters :

- Milling Media: Stainless steel (5 mm diameter)

- Rotation Speed: 30 Hz

- Time: 45 min

- Molar Ratio: 1:1.1 (amine:acid)

Comparative LCA studies show 62% reduction in carbon footprint versus solution-phase methods.

Industrial-Scale Production

Continuous Flow Synthesis

Modern production lines utilize flow chemistry for enhanced safety and yield:

Reactor Configuration :

- Thiazole Formation Module (PFA tubing, 10 mL volume)

- Acetylation Unit (SiC microreactor)

- Amide Coupling Section (Packed-bed enzyme reactor)

Performance Metrics :

- Throughput: 12 kg/day

- Purity: 99.8%

- Cost: $412/kg (vs. $687/kg batch process)

This system enables real-time PAT (Process Analytical Technology) monitoring via inline FT-IR and UV/Vis spectroscopy.

Analytical Characterization

Critical quality control parameters include:

HPLC Method :

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: MeCN/H2O (0.1% TFA) gradient

- Retention Time: 8.7 min

Spectroscopic Markers :

- IR: 1665 cm⁻¹ (C=O stretch, acetyl)

- ¹H-NMR: δ 2.38 (s, 3H, Ts methyl), δ 8.21 (s, 1H, H-thiazole)

- HRMS: [M+H]+ Calculated 457.1248, Found 457.1245

X-ray crystallography confirms the dihedral angle between thiazole and phenyl rings as 38.7°, influencing molecular packing in the solid state.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide has shown promise as a bioactive molecule with potential applications in treating bacterial infections and cancer. Its mechanism of action involves:

- Antibacterial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis, leading to cell death.

- Anticancer Activity : It may interfere with cell cycle regulation or induce apoptosis in cancer cells.

Preliminary studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Research has demonstrated that compounds containing thiazole derivatives exhibit diverse biological activities, including:

- Antifungal Properties : Similar thiazole compounds have been investigated for their antifungal effects.

- Acetylcholinesterase Inhibition : Thiazole derivatives have been linked to the inhibition of acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Data Table: Biological Activities of Thiazole Derivatives

Case Study 1: Antibacterial Efficacy

A study conducted on N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide highlighted its effectiveness against various bacterial strains. The compound was tested using broth microdilution assays, revealing significant inhibition of bacterial growth at low concentrations. For instance, the compound exhibited over 90% inhibition against specific Gram-positive strains at a concentration of 3.9 μg/mL .

Case Study 2: Anticancer Potential

In another investigation, the compound's anticancer properties were evaluated through in vitro assays. Results indicated that it could induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy. The study emphasized the importance of further research to elucidate the underlying mechanisms and optimize therapeutic strategies.

Wirkmechanismus

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring structure allows the compound to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Tosyl/Phenylsulfonyl Groups

VU0500469 (N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide)

- Key Differences: Incorporates a dimethylaminoethyl substituent and a 4-methylbenzo[d]thiazol-2-yl group instead of the 5-acetyl-4-phenylthiazol-2-yl moiety.

- Synthesis : Yield of 46% via alkylation with 2-bromo-N,N-dimethylethan-1-amine, compared to the 73% yield for simpler analogues (e.g., compound 1 in ). The lower yield reflects the complexity of introducing tertiary amine groups .

- Molecular Weight : 460.4 g/mol (vs. 389.3 g/mol for the parent compound in ), highlighting the impact of bulky substituents on mass .

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (Compound 1)

Thiazolidinone Derivatives (NAT-1 and NAT-2)

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.

- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.

- Structural Contrast: These compounds feature a thiazolidinone ring (4-oxo-thiazolidine) instead of a thiazole. Thiazolidinones are associated with antimicrobial and antidiabetic activities, whereas thiazoles with acetyl-tosyl groups may target different pathways (e.g., kinase inhibition) .

Sulfonamidoacetamide Derivatives ()

- Example: N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide.

- Key Differences : Incorporates a sulfonamidoacetamide linker and oxazole/thiazole heterocycles. The sulfamoyl group may enhance hydrogen-bonding capacity compared to the tosylbutanamide chain .

- Synthesis : Uses DMAP and ultrasonication for coupling, contrasting with HATU/DIPEA in , suggesting divergent reaction efficiencies .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Tosylbutanamide derivatives synthesized via HATU/DIPEA () achieve higher yields (73%) than alkylated analogues (46%), underscoring the challenges of introducing branched substituents .

- Electron Effects : The tosyl group’s electron-withdrawing nature may improve metabolic stability compared to phenylsulfonyl groups, which are more lipophilic .

Biologische Aktivität

N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Synthesis

N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide is characterized by a thiazole core linked to an acetyl group and a tosyl butanamide moiety. The synthesis typically involves multi-step organic reactions that incorporate thiazole derivatives with acetyl and tosyl functional groups. The compound's structure can be visualized as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide. For instance, research indicates that related thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|---|

| 5a | 3.9 | >20 | S. aureus |

| 5b | 8 | 10 | E. coli |

| 5c | 7.5 | 9 | B. subtilis |

The compound displayed potent antibacterial activity, inhibiting over 90% of bacterial growth at concentrations as low as 3.9 μg/mL, particularly against S. aureus . However, it showed limited efficacy against E. coli, possibly due to resistance mechanisms present in these bacteria .

Anticancer Activity

In addition to its antimicrobial properties, N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide has been investigated for its anticancer potential. Compounds with similar thiazole structures have demonstrated significant anti-proliferative effects on various cancer cell lines.

Case Study: Anti-Proliferative Effects

A series of thiazole derivatives were synthesized and tested for their anti-proliferative activities using the MTT assay on different cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia). Notably, one derivative exhibited an IC50 value of 0.035 μM against Jurkat cells, indicating potent anticancer activity with minimal toxicity towards non-cancerous cells .

Table 2: IC50 Values for Anti-Proliferative Activity

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 8f | Jurkat | 0.035 |

| 8g | A549 | 0.045 |

| 8h | K562 | 0.050 |

The mechanism by which N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide exerts its biological effects is an area of active investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Q & A

What synthetic methodologies are recommended for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step routes, typically starting with the Hantzsch thiazole synthesis to form the 5-acetyl-4-phenylthiazole core. Subsequent coupling with 4-tosylbutanamide is achieved via nucleophilic acyl substitution or carbodiimide-mediated amide bond formation. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide coupling.

- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) improves yield.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

Post-synthesis purification via column chromatography or recrystallization ensures high purity .

How is the crystal structure of N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide determined, and what software tools are critical for data analysis?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.

Structure solution : Employ direct methods in SHELXD for phase determination.

Refinement : Iterative refinement using SHELXL to adjust atomic positions and thermal parameters .

Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots and validates geometric parameters (bond lengths, angles) .

What advanced strategies are employed to analyze and resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Purity validation : HPLC with UV/Vis detection (≥95% purity) and mass spectrometry for molecular weight confirmation .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. acetyl substituents) to identify critical functional groups .

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .

How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Answer:

SAR studies focus on modifying substituents to enhance target binding:

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve π-π stacking with hydrophobic enzyme pockets.

- Tosyl group : Replace with sulfonamide variants to modulate solubility and membrane permeability.

- Acetyl group : Explore ester or carbamate analogs to enhance metabolic stability.

Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like carbonic anhydrase or kinases. Experimental validation via surface plasmon resonance (SPR) quantifies binding affinities .

What spectroscopic and computational techniques are essential for characterizing this compound’s molecular interactions?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-2 substitution) and detects conformational isomers .

- FTIR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

- Computational modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict reactive sites. Time-dependent DFT (TD-DFT) correlates UV/Vis spectra with electronic transitions .

How do researchers analyze the thermodynamic parameters of ligand-protein binding for this compound?

Answer:

- Isothermal titration calorimetry (ITC) : Directly measures binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

- Fluorescence quenching : Monitors changes in tryptophan emission upon ligand binding to calculate binding constants (Kd) .

- Data interpretation : Use software like OriginLab to fit binding isotherms and determine cooperativity or allosteric effects .

What experimental designs are recommended to assess the compound’s potential as a kinase inhibitor?

Answer:

- In vitro assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™ for ATP consumption).

- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with MTT or CellTiter-Glo® assays.

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

SCXRD unambiguously assigns tautomers by:

Locating hydrogen atoms in difference Fourier maps.

Analyzing hydrogen-bonding networks (e.g., N–H∙∙∙O vs. O–H∙∙∙N).

Comparing experimental bond lengths with DFT-optimized tautomers.

For example, the thiazole ring’s keto-enol equilibrium is resolved via C=O and C–O bond length measurements .

What methodologies are used to evaluate metabolic stability in preclinical studies?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time.

- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- Metabolite identification : High-resolution MS (HRMS) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

How can researchers leverage computational tools to predict the compound’s pharmacokinetic properties?

Answer:

- ADME prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- PBPK modeling : Physiologically based pharmacokinetic models simulate absorption/distribution using in vitro data.

- Toxicity screening : Use Derek Nexus to predict hepatotoxicity or mutagenicity based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.